2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid
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Overview
Description
The compound “2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid” is a complex organic molecule. It contains a pyrazole ring attached to an acetic acid moiety, and a [1,2,4]triazolo[1,5-A]pyridine ring substituted with an amino group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate to form (2-pyridyl)thiocarbamathioyl derivatives. These derivatives are then treated with NH2OH·HCl to obtain 2-Amino [1,2,4]triazolo [1,5- a ]pyridines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The presence of the bromo group on the triazolopyridine ring and the amino group on the pyrazole ring could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by its functional groups. The presence of the amino group could make it a potential nucleophile, while the acetic acid moiety could potentially undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The compound has a density of 2.09 and should be stored in a dark place, in an inert atmosphere, at room temperature . The pKa is predicted to be 3.83±0.30 .Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
Researchers used 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems, which could have potential applications in various fields of chemical research and material science (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antibacterial Properties
A study on the synthesis of novel heterocyclic 1,2,4-triazoles revealed their potent antimicrobial properties, indicating their potential application in the development of new antibacterial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Synthesis of Heterocyclic Amines
The synthesis of various heterocyclic amines, including pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, was explored, suggesting applications in creating new molecules for pharmaceutical or material research (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Efficient Synthesis Approach
A study presented an efficient and atom-economical multicomponent approach for synthesizing 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines. This approach may be beneficial for the rapid synthesis of complex molecules in pharmaceutical research (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).
Acylation of Heteroaromatic Amines
Research on the acylation of heteroaromatic amines leading to the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines has implications for the development of new heterocyclic compounds, which can be important in drug design and material sciences (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyridines , which are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Based on the known activities of similar 1,2,4-triazolo[1,5-a]pyridines , it can be hypothesized that the compound may interact with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Given the known activities of similar compounds , it can be speculated that the compound may influence pathways related to inflammation, oxygen sensing, and signal transduction.
Result of Action
Based on the known activities of similar compounds , it can be hypothesized that the compound may have anti-inflammatory effects, modulate oxygen sensing, and interfere with signal transduction pathways.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown cytotoxic activities against certain cell lines . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be explored in more detail through experimental studies.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Properties
IUPAC Name |
2-[4-[(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6O2/c12-8-2-1-3-18-10(8)15-11(16-18)14-7-4-13-17(5-7)6-9(19)20/h1-5H,6H2,(H,14,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQOLMZPXNXYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)NC3=CN(N=C3)CC(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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